Ethyl 2-(3-ethylphenyl)acetate
Description
Ethyl 2-(3-ethylphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with an ethyl group at the 3-position and an ethyl ester group attached via a methylene bridge. Its molecular formula is C₁₂H₁₆O₂ (molecular weight: 192.25 g/mol). This compound is structurally notable for its balance of lipophilicity (due to the ethyl substituents) and moderate polarity (from the ester group).
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
ethyl 2-(3-ethylphenyl)acetate |
InChI |
InChI=1S/C12H16O2/c1-3-10-6-5-7-11(8-10)9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
PFTQMAALDZBTDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(=O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Ester Hydrolysis
Ethyl 2-(3-ethylphenyl)acetate undergoes hydrolysis under acidic or basic conditions to yield 2-(3-ethylphenyl)acetic acid or its conjugate base (Figure 1).
Key Reaction Conditions :
| Reagent | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| H₂O, H₂SO₄ (cat.) | Reflux, 2–5 h | 81–97% | 2-(3-ethylphenyl)acetic acid | |
| NaOH (aqueous) | Reflux, 6 h | 93% | Sodium 2-(3-ethylphenyl)acetate |
Mechanism :
-
Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.
-
Basic hydrolysis (saponification) : Deprotonation of water generates a hydroxide ion, which attacks the ester carbonyl to form a carboxylate salt .
Transesterification
The ester group reacts with alcohols under acidic catalysis to form new esters.
Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol, H⁺ | Reflux, 18 h | Mthis compound | 88% |
Mechanism :
Alcohol acts as a nucleophile, displacing the ethoxide group via acid-catalyzed acyl substitution.
Nucleophilic Substitution
The electrophilic carbonyl carbon undergoes reactions with amines or hydrazines.
Reaction with Hydrazine :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Reflux, 18 h | 2-(3-ethylphenyl)acetohydrazide | 94% |
Application :
The hydrazide intermediate is used to synthesize heterocycles like thiadiazoles .
Aromatic Electrophilic Substitution
The 3-ethylphenyl group directs electrophiles to the ortho and para positions due to its electron-donating nature.
Nitration
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0–5°C, 1 h | Ethyl 2-(3-ethyl-4-nitrophenyl)acetate | 75%* |
*Yield estimated from analogous reactions in.
Halogenation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂, FeBr₃ | 25°C, 2 h | Ethyl 2-(3-ethyl-4-bromophenyl)acetate | 68%* |
Oxidation of the Ethyl Group
The ethyl substituent resists oxidation under mild conditions but forms a ketone with strong oxidants:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H⁺ | Reflux, 6 h | Ethyl 2-(3-acetylphenyl)acetate | 52%* |
Reduction of the Ester
LiAlH₄ reduces the ester to a primary alcohol:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄, THF | 0°C to reflux, 3 h | 2-(3-ethylphenyl)ethanol | 85%* |
Grignard Reactions
The ester reacts with Grignard reagents to form tertiary alcohols:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃MgBr, THF | 0°C to 25°C, 2 h | 2-(3-ethylphenyl)-2-propanol | 78%* |
Mechanism :
The Grignard reagent adds twice to the ester carbonyl, followed by hydrolysis.
Decarboxylation
Under pyrolytic conditions, the ester undergoes decarboxylation:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 300°C, vacuum | 3-ethyltoluene + CO₂ | 90%* |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Ethyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 331-33-9)
- Substituent : Trifluoromethyl (-CF₃) at the 3-position.
- Key Differences : The strong electron-withdrawing -CF₃ group increases the compound’s electrophilicity, enhancing reactivity in nucleophilic substitution or hydrolysis compared to the electron-donating ethyl group in Ethyl 2-(3-ethylphenyl)acetate. This substitution also boosts metabolic stability and lipophilicity (LogP ≈ 3.5 vs. ~2.8 for the ethyl analog) .
Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate (CAS 765302-52-1)
- Substituent : Hydroxyl (-OH) at the 4-position and ethyl at the 3-position.
- This contrasts with the purely lipophilic ethyl substituent in the target compound .
Ethyl 2-(3-(benzyloxy)phenyl)acetate (CAS 130604-43-2)
- Substituent : Benzyloxy (-OCH₂C₆H₅) at the 3-position.
- The ether linkage also increases resistance to hydrolysis compared to simple esters .
Ester Group Modifications
Mthis compound (CAS 62451-84-7)
- Modification : Methyl ester instead of ethyl.
- Key Differences : The shorter alkyl chain reduces molecular weight (178.23 g/mol) and lipophilicity (LogP ~2.5 vs. ~2.8 for ethyl). Methyl esters are generally more volatile and less stable to hydrolysis under basic conditions .
Ethyl 2-((4-chlorobenzoyl)thio)acetate
Functionalized Derivatives
Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate
- Structure : Incorporates a pyran ring with acetyl and methyl groups.
- The α-keto group increases acidity (pKa ~8–10) compared to the non-acidic ethylphenyl backbone .
Ethyl 2-phenylacetoacetate (CAS 5413-05-8)
- Modification : α-Keto group adjacent to the ester.
- Key Differences: The keto-enol tautomerism enables chelation with metal ions and participation in condensation reactions (e.g., Knorr pyrrole synthesis), unlike the saturated ethylphenyl acetate .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Estimated) |
|---|---|---|---|---|---|
| This compound | - | C₁₂H₁₆O₂ | 192.25 | 3-ethylphenyl, ethyl ester | ~2.8 |
| Ethyl 2-(3-CF₃-phenyl)acetate | 331-33-9 | C₁₁H₁₁F₃O₂ | 232.20 | 3-CF₃, ethyl ester | ~3.5 |
| Mthis compound | 62451-84-7 | C₁₁H₁₄O₂ | 178.23 | 3-ethylphenyl, methyl ester | ~2.5 |
| Ethyl 2-(3-benzyloxyphenyl)acetate | 130604-43-2 | C₁₇H₁₈O₃ | 270.32 | 3-benzyloxy, ethyl ester | ~3.2 |
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